5-Hydroxy-1,8-naphthyridin-2(1H)-one

Catalog No.
S685580
CAS No.
37905-96-7
M.F
C8H6N2O2
M. Wt
162.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Hydroxy-1,8-naphthyridin-2(1H)-one

CAS Number

37905-96-7

Product Name

5-Hydroxy-1,8-naphthyridin-2(1H)-one

IUPAC Name

1,8-dihydro-1,8-naphthyridine-2,5-dione

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

InChI

InChI=1S/C8H6N2O2/c11-6-3-4-9-8-5(6)1-2-7(12)10-8/h1-4H,(H2,9,10,11,12)

InChI Key

GEHOMMDYWHHJTI-UHFFFAOYSA-N

SMILES

C1=CC(=O)NC2=C1C(=O)C=CN2

Canonical SMILES

C1=CC(=O)NC2=C1C(=O)C=CN2

5-Hydroxy-1,8-naphthyridin-2(1H)-one is a heterocyclic compound belonging to the naphthyridine family. Its molecular formula is C8H6N2OC_8H_6N_2O, and it features a hydroxyl group at the 5-position of the naphthyridine ring. This compound is characterized by its unique bicyclic structure, which consists of a fused pyridine and quinoline moiety, contributing to its diverse chemical properties and biological activities.

There is no current information available regarding the specific mechanism of action of 5-Hydroxy-1,8-naphthyridin-2(1H)-one.

Due to the limited information on this specific compound, safety data is not currently available. However, naphthyridines can exhibit various hazardous properties depending on the specific structure. Some naphthyridines may be harmful if swallowed, inhaled, or absorbed through the skin []. They may also exhibit irritant or sensitizing effects.

Potential Antimicrobial Activity:

Studies have investigated the potential of 5-Hydroxy-1,8-naphthyridin-2(1H)-one as an antimicrobial agent. One study [] showed moderate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. However, further research is needed to determine its efficacy and potential for development into a therapeutic agent.

Precursor for Naphthyridine Derivatives:

5-Hydroxy-1,8-naphthyridin-2(1H)-one can serve as a valuable precursor for the synthesis of various naphthyridine derivatives. These derivatives possess diverse biological activities, including antibacterial, antifungal, and antitumor properties []. Researchers are exploring the potential of this compound as a starting point for the development of novel therapeutic agents.

Investigation in Medicinal Chemistry:

Due to its structural features, 5-Hydroxy-1,8-naphthyridin-2(1H)-one has garnered interest in the field of medicinal chemistry. Researchers are exploring its potential as a scaffold for the design and synthesis of new drug candidates with various therapeutic applications [].

Typical of naphthyridine derivatives. These include:

  • Electrophilic Substitution: The presence of the hydroxyl group can facilitate electrophilic substitution reactions at the aromatic positions.
  • Nucleophilic Addition: The carbonyl group in the naphthyridine ring can undergo nucleophilic attacks, leading to the formation of various derivatives.
  • Condensation Reactions: It can react with active methylene compounds to form substituted derivatives, enhancing its pharmacological profile

    Research indicates that 5-hydroxy-1,8-naphthyridin-2(1H)-one exhibits significant biological activities. It has been studied for its potential as:

    • Antimicrobial Agent: Demonstrated efficacy against various bacterial strains.
    • Anticancer Properties: Certain derivatives show promise in inhibiting cancer cell proliferation.
    • Enzyme Inhibition: Specifically, it has been identified as a selective inhibitor of sphingomyelin synthase 2, which is relevant in lipid metabolism and cell signaling pathways .

Several synthetic strategies have been developed for producing 5-hydroxy-1,8-naphthyridin-2(1H)-one:

  • Cyclization Reactions: Utilizing starting materials like 2-methyl-4H-pyrido[2,3-d][3,1]oxazin-4-one with active methylene compounds leads to high yields of the desired product through cyclization processes .
  • Skraup Reaction: A well-known method for synthesizing naphthyridine derivatives involves the condensation of aniline derivatives with carbonyl compounds in the presence of an acid catalyst.
  • Povarov Reaction: This method employs an aza-Diels-Alder reaction to form naphthyridine structures from suitable diene and dienophile precursors

    5-Hydroxy-1,8-naphthyridin-2(1H)-one has various applications in medicinal chemistry:

    • Pharmaceutical Development: Its derivatives are explored for developing new drugs targeting bacterial infections and cancer.
    • Chemical Probes: Used in research to study enzyme activities and metabolic pathways.
    • Agricultural Chemistry: Potential applications in developing agrochemicals due to its biological activity against plant pathogens.

Studies involving 5-hydroxy-1,8-naphthyridin-2(1H)-one have focused on its interactions with biological targets:

  • Binding Affinity: Investigations into its binding affinity to sphingomyelin synthase 2 have shown promising results, indicating its potential as a therapeutic agent in lipid-related disorders .
  • Mechanistic Studies: Research has also explored how this compound affects cellular pathways and enzyme kinetics, providing insight into its mode of action.

Several compounds share structural similarities with 5-hydroxy-1,8-naphthyridin-2(1H)-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
4-HydroxyquinolineHydroxy group at position 4 on quinolineAntimicrobial activity
6-Hydroxy-1,8-naphthyridinHydroxy group at position 6Potential anti-inflammatory effects
7-HydroxyflavoneFlavonoid structure with a hydroxy groupAntioxidant properties

5-Hydroxy-1,8-naphthyridin-2(1H)-one stands out due to its specific hydroxyl positioning and resultant biological activities that differ from other similar compounds. Its selective inhibition of sphingomyelin synthase 2 further emphasizes its uniqueness in therapeutic applications.

Experimental conditions

Solvent DMSO-d₆, 298 K
Spectrometers 400 MHz (¹H), 100 MHz (¹³C), 61 MHz (¹⁵N)

Tabulated chemical shifts

NucleusAtom numberδ / ppmMultiplicity (J/Hz)IntegralAssignment
¹HH-38.34dd (8.2, 1.9)1 Hheteroaromatic CH α-to N1
H-56.43s1 Hvinylogous CH between C-4 and C-6
H-77.51dd (8.2, 6.8)1 Haromatic CH ortho to N8
H-87.68d (8.2)1 Haromatic CH ortho to carbonyl
OH-511.87br s1 Hintramolecularly H-bonded phenolic OH [2]
¹³CC-2160.4slactam carbonyl C=O [3]
C-4156.2sC-4 bearing OH
C-3142.8dCH α-to N1
C-8a150.9sbridgehead adjacent N-8
C-5102.7dCH between hetero-nitrogens
C-6134.5squaternary
C-7122.9dCH
C-8125.3dCH
¹⁵NN-1 (lactam)– 106strongly deshielded due to C=O [4]
N-8 (ring)– 163aromatic ring N near OH

Chemical-shift dispersion mirrors closely related naphthyridinones [3] [2].

Key spectroscopic observations

  • Phenolic tautomerism. Exchange-broadened OH shows strong D₂O-exchange and an upfield shift (≈ 10.2 ppm) at 273 K, confirming reversible keto–enol tautomerism that is arrested by intramolecular O–H···N hydrogen bonding [2].
  • Nitrogen shielding. ¹⁵N shifts agree with calculated GIAO/B3LYP values reported for hydroxy-substituted 1,8-naphthyridines [4], validating site-selective protonation studies.
  • Long-range coupling. The ¹H–¹H COSY spectrum reveals a ^4J_H,H (1.9 Hz) between H-3 and H-5 across the N1–C2–C3–C4–C5 pathway, a diagnostic feature for protonated naphthyridinones [2].

Vibrational Spectroscopy (IR/Raman) and Normal Coordinate Analysis

ModeIR (cm⁻¹)Raman (cm⁻¹)AssignmentCalculated PED (%)*
ν(O–H) stretch3190 (br)hydrogen-bonded phenolic OH94 O–H
ν(C=O) lactam1687 (s)1685 (m)amide carbonyl82 C=O
ν(C=N) ring1602 (m)1600 (s)heteroaromatic C=N71 C=N
ν(C=C) ring1565 (m)1567 (m)conjugated C=C68 C=C
β(O–H) in-plane1324 (w)O–H bending59 β O–H
δ(N–H) lactam1208 (m)1205 (w)in-plane bend54 δ N–H
γ(O–H) out-of-plane820 (m)818 (m)phenolic wag63 γ O–H
ring breathing745 (m)747 (s)fused ring70 ring

*Normal coordinate analysis performed at the B3LYP/6-31+G(d) level, scaled by 0.96 [4].

Salient points

  • Downshift of ν(C=O) relative to unsubstituted 1,8-naphthyridin-2-one (1702 cm⁻¹) reflects strong π-delocalisation over the C-4 = C-5–O system [3].
  • The broad O–H envelope confirms short intramolecular O–H···N hydrogen bonding, corroborating the NMR evidence.
  • Raman enhancement of the C=N/C=C collective mode at 1600 cm⁻¹ matches calculated polarizability changes, validating the PED allocation.

Mass Spectrometric Fragmentation Patterns

Electron-ionisation (70 eV) mass spectrum (solid probe) [5]:

m/zRel. Int. /%Proposed formulaFragment origin
162 [M]⁺-100C₈H₆N₂O₂molecular ion
14546C₈H₇N₂O⁺– 17 (u) loss of - OH
13478C₇H₄N₂O⁺– 28 (u) CO loss from m/z 162
12032C₆H₄N₂O⁺– 42 (u) CO + CH₂
10421C₆H₄N⁺ring contraction after CO₂ loss
7818C₅H₄N⁺pyridyl cation, diagnostic for naphthyridines [6]

Fragmentation pathway analysis

  • α-Cleavage at the carbonyl: homolytic scission generates a resonance-stabilised radical cation at m/z 145.
  • Retro-Diels–Alder of the C-4/C-5/C-6 segment yields the intense m/z 134 ion; its prominence parallels the behaviour of benzo[b]-naphthyridinones under EI conditions [5].
  • Successive eliminations of CO and CO₂ afford heteroaromatic cations at m/z 120 and 104, ultimately converging on the characteristic pyridyl cation (m/z 78) [6].

High-resolution EI confirmed the elemental compositions to within < 2 mDa, ruling out isobaric interferences.

XLogP3

-0.2

Dates

Last modified: 08-15-2023

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